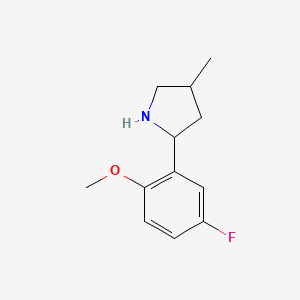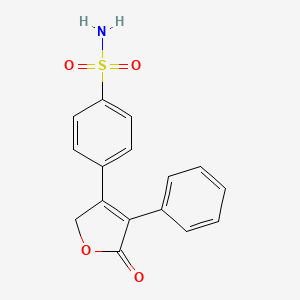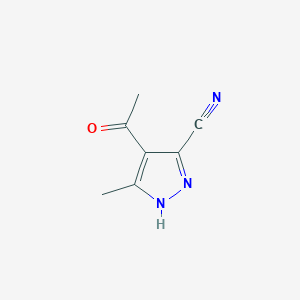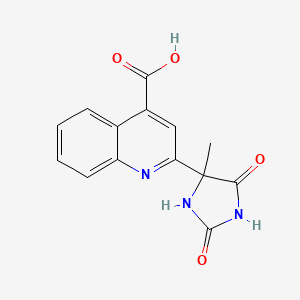
1-(3,5-Diiodophenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Diiodophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones, which are known for their versatile applications in medicinal chemistry. This compound features a pyrrolidine ring substituted with a 3,5-diiodophenyl group, making it a unique molecule with potential biological and chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-diiodophenyl)pyrrolidine-2,5-dione typically involves the reaction of 3,5-diiodoaniline with maleic anhydride under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired pyrrolidine-2,5-dione structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts and controlled environments to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,5-Diiodophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The iodine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
1-(3,5-Diiodophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It finds applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3,5-diiodophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is facilitated by the unique structure of the pyrrolidine ring and the presence of iodine atoms, which enhance its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Pyrrolidine-2,5-dione: A simpler analog without the diiodophenyl substitution.
3-Chloro-1-aryl pyrrolidine-2,5-diones: These compounds have different substituents on the phenyl ring, leading to varied biological activities.
Uniqueness: 1-(3,5-Diiodophenyl)pyrrolidine-2,5-dione is unique due to the presence of two iodine atoms on the phenyl ring. This substitution enhances its chemical reactivity and biological activity compared to other pyrrolidine-2,5-dione derivatives .
Propriétés
Numéro CAS |
37010-47-2 |
|---|---|
Formule moléculaire |
C10H7I2NO2 |
Poids moléculaire |
426.98 g/mol |
Nom IUPAC |
1-(3,5-diiodophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7I2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h3-5H,1-2H2 |
Clé InChI |
KHDCAQGOBYZGTI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)C2=CC(=CC(=C2)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)

![Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-](/img/structure/B12883114.png)

![4-Ethoxybenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883128.png)

